1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Description

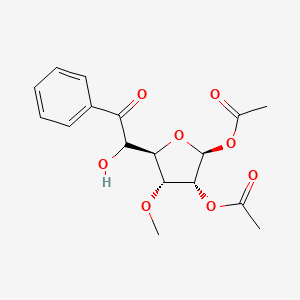

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a protected ribofuranose derivative widely used in nucleoside and carbohydrate synthesis. Its structure features acetyl groups at the 1- and 2-positions, a benzoyl ester at the 5-position, and a methyl ether at the 3-hydroxyl group. This substitution pattern enhances stability during synthetic steps while allowing selective deprotection for downstream functionalization .

Properties

IUPAC Name |

[(2S,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVQSHZMJQVVST-XRZUFTMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose involves multiple steps. Initially, ribose undergoes methylation in the presence of thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours . Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C. Benzyl chloride is intermittently added over 99 minutes, and the reaction is allowed to proceed for 4 to 8 hours . The product is then isolated and purified through recrystallization with ethyl alcohol.

Industrial Production Methods

In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions. The use of large reactors and continuous stirring ensures uniformity and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, methyl alcohol, ethyl acetate, pyridine, potassium carbonate, and benzyl chloride . The reactions typically occur at temperatures ranging from 0°C to 70°C, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions are various derivatives of this compound, which can be further utilized in nucleoside synthesis .

Scientific Research Applications

Structure

The compound features a ribofuranose sugar backbone modified by acetyl and benzoyl groups, which contribute to its reactivity and biological activity.

Antitumor Activity

1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-beta-D-ribofuranose exhibits significant antitumor properties. As a purine nucleoside analog, it interferes with nucleic acid synthesis, leading to the inhibition of cancer cell proliferation. This characteristic has made it a subject of interest in cancer therapy research.

Case Study: Antitumor Efficacy

In several studies, the compound has been tested against various cancer cell lines. For instance:

- Study A : Demonstrated that treatment with the compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours.

- Study B : Showed synergistic effects when combined with standard chemotherapeutics like doxorubicin, enhancing overall cytotoxicity.

Nucleoside Analog Research

As a nucleoside analog, this compound is pivotal in studying the mechanisms of nucleic acid metabolism and the development of antiviral agents. Its structural modifications allow researchers to explore how changes in sugar moieties influence biological activity.

Table: Comparison of Nucleoside Analogs

| Compound Name | Structure | Activity Type | Reference |

|---|---|---|---|

| This compound | Structure | Antitumor | |

| Acyclovir | Structure | Antiviral | |

| Gemcitabine | Structure | Anticancer |

Synthesis of Modified Nucleosides

The compound serves as a precursor for synthesizing other modified nucleosides. Its ability to undergo further chemical transformations allows for the development of new therapeutic agents with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose involves its incorporation into nucleoside analogs. These analogs can interfere with DNA and RNA synthesis, thereby inhibiting the replication of viruses and cancer cells . The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Group Effects

Table 1: Substituent Comparison of Key Ribofuranose Derivatives

*Calculated based on molecular formulas from evidence.

Key Observations :

- Protecting Group Stability: The target compound’s acetyl and benzoyl groups offer moderate stability under acidic/basic conditions, whereas isopropylidene (e.g., in ) provides superior acid resistance but requires harsher deprotection (e.g., aqueous acid). Benzyl (Bn) groups () are stable under basic conditions but require hydrogenolysis for removal.

- Steric Effects : Bulky benzoyl groups () reduce solubility in polar solvents compared to acetylated analogs. The target compound’s methyl group at position 3 minimizes steric hindrance, enhancing reactivity in glycosylation reactions .

- Deoxy Modifications : 5-Deoxy derivatives () exhibit reduced polarity and altered hydrogen-bonding capacity, impacting crystallization behavior and enzymatic recognition .

Table 2: Reactivity Comparison

Notable Contrasts:

- The target compound’s 3-O-methyl group prevents unwanted oxidation or phosphorylation at this position, unlike hydroxyl-bearing analogs (e.g., ).

- Compounds with silyl ethers (e.g., TBDMS in ) require fluoride-based deprotection, whereas acetyl groups are removed via basic hydrolysis, offering orthogonal protection strategies .

Biological Activity

1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-beta-D-ribofuranose (CAS Number: 10300-21-7) is a ribose-derived compound that plays a significant role in the synthesis of nucleosides and nucleotides. Its unique structure and functional groups allow it to be utilized in various biochemical applications, particularly in the development of antiviral and anticancer drugs. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 504.49 g/mol. It appears as a white to off-white crystalline powder and is soluble in organic solvents such as methanol.

| Property | Value |

|---|---|

| Molecular Formula | C28H24O9 |

| Molecular Weight | 504.49 g/mol |

| Appearance | White crystalline |

| Solubility | Soluble in methanol |

The biological activity of this compound primarily stems from its incorporation into nucleoside analogs. These analogs can interfere with DNA and RNA synthesis, inhibiting the replication processes of viruses and cancer cells. The compound's structure allows for modifications that enhance its effectiveness as an antiviral agent.

Applications in Research

This compound is extensively used in scientific research for various purposes:

- Nucleoside Synthesis : Serves as an intermediate in the synthesis of nucleosides, essential for developing antiviral and anticancer drugs.

- Biochemical Studies : Aids in understanding sugar interactions within biological systems.

- Drug Formulation : Enhances the stability and bioavailability of therapeutic agents.

- Analytical Chemistry : Used as a standard in chromatographic techniques for analyzing complex mixtures.

- Glycoconjugate Research : Important for synthesizing glycoconjugates involved in cell signaling and immune responses.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

-

Antiviral Activity :

- A study demonstrated that nucleoside analogs derived from this compound exhibited potent inhibitory effects against hepatitis C virus (HCV) replication. The mechanism involved chain termination during viral genome replication, showcasing its potential as a therapeutic agent against viral infections .

- Anticancer Properties :

- Synthesis Efficiency :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | High | Used in nucleoside synthesis |

| 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose | Moderate | Broad antitumor activity |

Q & A

Q. What are the key synthetic strategies for synthesizing 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups using acetyl, benzoyl, and methyl groups under controlled conditions. For example, benzoylation is performed first to protect the 5-OH group, followed by acetylation at positions 1 and 2, and methylation at position 3 . Optimization includes:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or pyridine to enhance acylation efficiency .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the β-anomer .

Key Table :

| Protecting Group | Position | Reactant | Typical Yield |

|---|---|---|---|

| Benzoyl | 5-OH | BzCl/Pyridine | 70–85% |

| Acetyl | 1,2-OH | Ac₂O/DMAP | 60–75% |

| Methyl | 3-OH | Mel/NaH | 50–65% |

Q. How can researchers assess the stability of acetyl and benzoyl groups in this compound under varying experimental conditions?

- Methodological Answer : Stability testing involves:

- Hydrolysis Monitoring : Use TLC or HPLC to track degradation under acidic (e.g., HCl), basic (e.g., NaOH), or neutral aqueous conditions. Acetyl groups hydrolyze faster than benzoyl groups, as shown by faster disappearance of acetyl signals in NMR .

- NMR Analysis : Compare integration of acetyl (δ ~2.0–2.3 ppm) and benzoyl (δ ~7.5–8.5 ppm) proton signals over time .

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and measure degradation kinetics .

Advanced Research Questions

Q. What advanced NMR techniques resolve stereochemical ambiguities in similar ribofuranose derivatives?

- Methodological Answer : Coupling constants (J-values) and NOESY/ROESY experiments are critical. For example:

- Coupling Constants : β-anomers exhibit larger J1,2 values (~7.6 Hz) compared to α-anomers (~3.7 Hz) due to axial vs. equatorial proton orientations .

- NOESY : Correlates spatial proximity of H-1 and H-3 in β-anomers, confirming the furanose ring conformation .

- Dynamic NMR : Detects anomerization equilibria in solution by observing signal splitting at variable temperatures .

Q. How can modifying protecting groups influence reactivity in glycosylation reactions?

- Methodological Answer : Systematic replacement of protecting groups alters electron density and steric hindrance. For example:

- Benzoyl vs. Acetyl : Benzoyl groups provide greater steric shielding, slowing glycosylation but improving regioselectivity .

- Methyl Group Impact : The 3-O-methyl group reduces nucleophilicity at the adjacent oxygen, directing glycosylation to the 1-position .

Experimental Design : - Synthesize analogs with alternative protecting groups (e.g., pivaloyl, TBS).

- Compare reaction rates and product distributions using <sup>1</sup>H NMR and mass spectrometry .

Q. What strategies address contradictions in biological activity data for ribofuranose derivatives?

- Methodological Answer : Discrepancies often arise from impurities or anomeric mixtures. Solutions include:

- HPLC Purity Checks : Ensure ≥95% purity before bioassays .

- Anomer-Specific Testing : Isolate α- and β-anomers via chiral chromatography and test separately .

- Metabolic Stability Assays : Evaluate compound stability in cell culture media to rule out degradation artifacts .

Methodological Considerations

- Stereochemical Analysis : Always confirm anomeric configuration using a combination of NMR (J-values, NOESY) and optical rotation data .

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously, as minor changes can alter yields and selectivity .

- Orthogonal Protection : Use benzoyl (base-labile) and acetyl (acid-labile) groups to enable sequential deprotection for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.